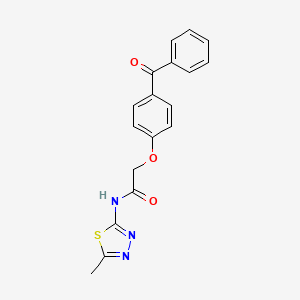![molecular formula C15H14INO6S2 B7479991 Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, also known as DIDS, is a chemical compound that has been extensively researched for its various biological and physiological effects. DIDS is a sulfonamide derivative that has been found to have a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用機序
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is known to inhibit the activity of various anion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 anion exchanger, and the volume-regulated anion channel (VRAC). This compound achieves this by binding to specific sites on these channels and transporters, which prevents the movement of ions across the membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of anion channels and transporters. This inhibition can lead to alterations in cell volume, pH regulation, and membrane potential. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain ion channels involved in the inflammatory response.
実験室実験の利点と制限
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several advantages when used in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Additionally, it has a high purity and can be easily synthesized in large quantities. However, one of the limitations of using this compound in laboratory experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of more specific inhibitors of anion channels and transporters, which would allow for more precise manipulation of these ion channels in various physiological processes. Another area of interest is the investigation of the role of this compound in the regulation of cell death and apoptosis, which may have implications for the treatment of various diseases. Finally, the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases is an area of active research.
合成法
The synthesis of Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves the reaction of dimethyl malonate with 4-iodobenzenesulfonyl chloride in the presence of sodium hydride. The reaction is then followed by a cyclization process to form the final product. The yield of the synthesis process is usually high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been extensively studied in various scientific research fields, particularly in pharmacology and biochemistry. It has been found to have a wide range of applications, including its use as a research tool for studying the function of ion channels and transporters. This compound has also been used to investigate the role of anion channels in various physiological processes, including cell volume regulation, acid-base balance, and regulation of membrane potential.
特性
IUPAC Name |
dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO6S2/c1-8-11(13(18)22-2)15(24-12(8)14(19)23-3)25(20,21)17-10-6-4-9(16)5-7-10/h4-7,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZYBPNUXJYDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)

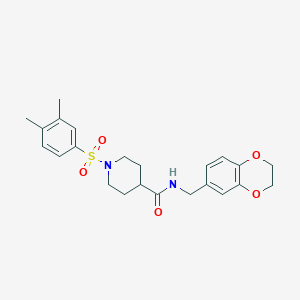
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
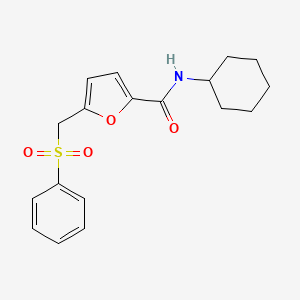

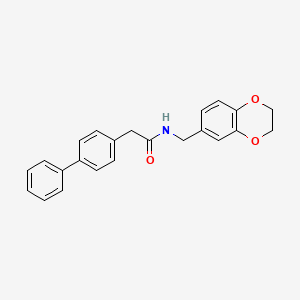
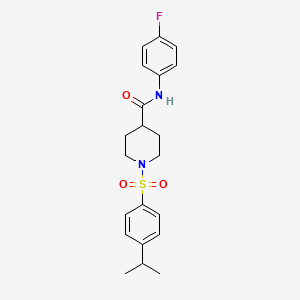
![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
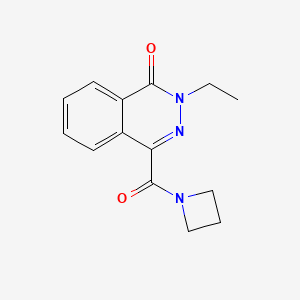
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)
